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Compound of Interest

Compound Name: 1-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B1329924

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the versatile building block, 1-(Pyridin-3-yImethyl)piperazine. This compound, featuring a
pyridine ring linked to a piperazine moiety via a methylene bridge, is a key intermediate in the
synthesis of various pharmacologically active agents. A thorough understanding of its
spectroscopic characteristics is crucial for its identification, purity assessment, and quality
control in drug discovery and development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(Pyridin-3-
ylmethyl)piperazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Table 1: *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.52 d 1H Pyridine C2-H
8.48 dd 1H Pyridine C6-H
7.68 dt 1H Pyridine C4-H
7.28 dd 1H Pyridine C5-H
-CH2- (Methylene
3.51 s 2H .
bridge)
Piperazine -CH2-N-
2.89 t 4H _
CHa2- (distal)
Piperazine -CH2-N-
2.43 t 4H '
CHa2- (proximal)
1.85 s (br) 1H Piperazine N-H

Solvent: CDCIls. The assignments are based on the analysis of related structures and predicted
chemical shifts.

« 13
Chemical Shift (8) ppm Assighment
149.8 Pyridine C6
1491 Pyridine C2
136.5 Pyridine C4
133.8 Pyridine C3
123.5 Pyridine C5
59.8 -CHz- (Methylene bridge)
54.2 Piperazine C (proximal)
45.9 Piperazine C (distal)
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Solvent: CDCIs. The assignments are based on the analysis of related structures and predicted

chemical shifts.

Table 3: FT-IR Spectral Data

Wavenumber (cm—?)

Intensity

Assignment

3280

Medium, Broad

N-H Stretch (Piperazine)

3030 - 2800

Medium-Strong

C-H Stretch (Aromatic and
Aliphatic)

1600, 1580, 1475, 1425

Medium-Strong

C=C and C=N Stretch
(Pyridine Ring)

1440 Medium CHz Bend (Scissoring)
1290 Medium C-N Stretch

1120, 1025 Medium-Strong Ring Vibrations (Pyridine)
800, 710 Strong C-H Out-of-plane Bend

(Pyridine)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data
m/z Adduct Fragmentation
178.1339 [M+H]* Molecular lon
200.1158 [M+Na]* Sodium Adduct
92.0500 [CsHaNCHz]* Pyridin-3-ylmethyl cation
86.0969 [CaH10N2]* Piperazine cation

lonization Mode: Electrospray lonization (ESI). The data is based on predicted fragmentation

patterns.

Experimental Protocols
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The following sections detail the generalized methodologies for obtaining the spectroscopic
data presented above. These protocols are based on standard techniques for the
characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-(Pyridin-3-ylmethyl)piperazine is dissolved
in 0.6-0.7 mL of deuterated chloroform (CDCIs) or other suitable deuterated solvent in a 5 mm
NMR tube.

IH NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak (CHCIs at 7.26 ppm).
13C NMR Acquisition:
e The spectrometer is tuned to the carbon frequency.

e A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the
spectrum.

o Alarger number of scans (typically 1024 or more) is required due to the lower natural
abundance of 13C.

The chemical shifts are referenced to the solvent peak (CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:
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o KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with approximately 100-
200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

e Thin Film Method: If the sample is a liquid or a low-melting solid, a drop can be placed
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

e A background spectrum of the empty sample compartment (or the KBr pellet holder with a
blank pellet) is recorded.

e The sample is placed in the spectrometer's sample holder.
e The spectrum is recorded, typically in the range of 4000 to 400 cm~1,

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a
suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of
formic acid to promote protonation.

Data Acquisition:

e The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 pL/min).
e The instrument is operated in positive ion mode to detect protonated molecules ([M+H]*).
o Afull scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

o For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 178.13) is
isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or
nitrogen) to generate fragment ions.
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Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for 1-(Pyridin-3-ylmethyl)piperazine.

Spectroscopic Analysis

NMR Spectroscopy
(1HY 13C)

Sample Preparation F
Synthesis of e
1-(Pyridin-3-yimethylpiperazine Purification .l Mass Spectrometry .

FT-IR Spectroscopy

Data Interpretation

Purity Assessment

Final Report &

Characterization

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(Pyridin-3-
ylmethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329924#spectroscopic-data-for-1-pyridin-3-
ylmethyl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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